
(3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanone is an organic compound with the molecular formula C14H7Br2F3O. It is characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanone typically involves the reaction of 3,5-dibromobenzoyl chloride with 4-(trifluoromethyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using a solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
(3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Dichlorophenyl)-[4-(trifluoromethyl)phenyl]methanone
- (3,5-Difluorophenyl)-[4-(trifluoromethyl)phenyl]methanone
- (3,5-Diiodophenyl)-[4-(trifluoromethyl)phenyl]methanone
Uniqueness
The presence of bromine atoms in (3,5-dibromophenyl)(4-(trifluoromethyl)phenyl)methanone makes it unique compared to its chlorinated, fluorinated, and iodinated analogs. Bromine atoms confer distinct reactivity and physical properties, making this compound particularly useful in specific chemical and industrial applications .
Propiedades
IUPAC Name |
(3,5-dibromophenyl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2F3O/c15-11-5-9(6-12(16)7-11)13(20)8-1-3-10(4-2-8)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXQJCPKNPLRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

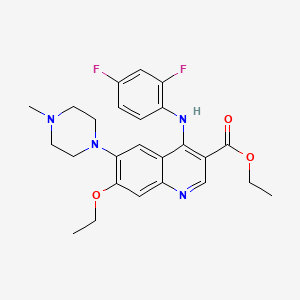
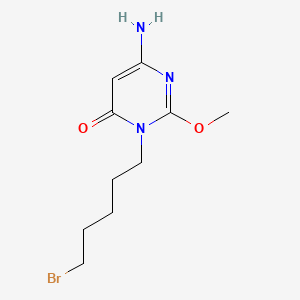
![(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol](/img/structure/B8255878.png)
![3-Imino-2,3,5,6-tetrahydrobenzo[h]cinnoline-2-undecanoic acid](/img/structure/B8255883.png)
![6-[(2-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B8255888.png)
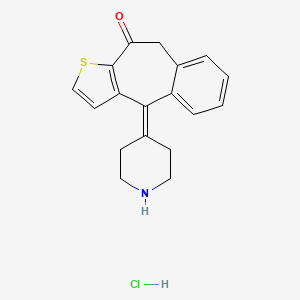
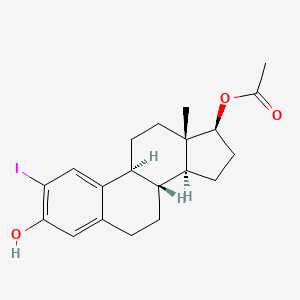
![(10S)-10,17,17-trimethyl-1,2,4,5,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8255909.png)
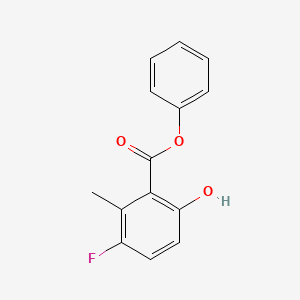

![[[(4-Aminobenzoyl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B8255952.png)
![2-(1-(Ethylsulfonyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B8255956.png)
![1-[(S)-2-(tert-Butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid](/img/structure/B8255964.png)
